![molecular formula C24H24N4O2 B12507858 3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4(3H)-one](/img/structure/B12507858.png)
3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4(3H)-one is a complex organic compound that features a unique combination of indole, isoquinoline, and pyrimidine moieties
準備方法
The synthesis of 3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Indole Moiety: Starting from aniline derivatives, the indole ring can be synthesized through Fischer indole synthesis.
Formation of the Isoquinoline Moiety: Isoquinoline derivatives can be synthesized via the Bischler-Napieralski reaction.
Formation of the Pyrimidine Moiety: The pyrimidine ring can be formed through the condensation of β-diketones with amidines.
Coupling Reactions: The final compound is obtained by coupling the indole, isoquinoline, and pyrimidine intermediates under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs, often employing continuous flow chemistry techniques.
化学反応の分析
3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Cyclization: Under specific conditions, the compound can undergo intramolecular cyclization to form new ring structures.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane and ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to various biomolecules.
Material Science: The compound’s properties can be exploited in the development of new materials with specific electronic or optical characteristics.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
作用機序
The mechanism of action of 3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
類似化合物との比較
Similar compounds to 3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4(3H)-one include:
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol, which have significant biological activities.
Isoquinoline Derivatives: Compounds such as berberine and papaverine, known for their medicinal properties.
Pyrimidine Derivatives: Compounds like thymine and cytosine, which are essential components of nucleic acids.
The uniqueness of this compound lies in its combination of these three distinct moieties, providing a versatile scaffold for various applications.
特性
分子式 |
C24H24N4O2 |
|---|---|
分子量 |
400.5 g/mol |
IUPAC名 |
3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-methylpyrimidin-4-one |
InChI |
InChI=1S/C24H24N4O2/c1-17-14-22(29)28(16-23(30)27-13-11-19-7-4-5-9-21(19)27)24(25-17)26-12-10-18-6-2-3-8-20(18)15-26/h2-9,14H,10-13,15-16H2,1H3 |
InChIキー |
JVKSATPSOYYVGL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)N(C(=N1)N2CCC3=CC=CC=C3C2)CC(=O)N4CCC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[Hydroxy-(2-hydroxy-3-octadecoxypropoxy)phosphoryl]oxyethyl-trimethylazanium](/img/structure/B12507780.png)
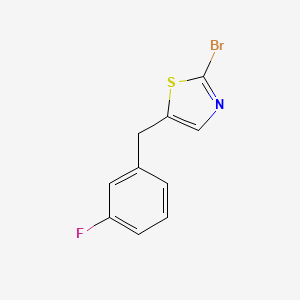
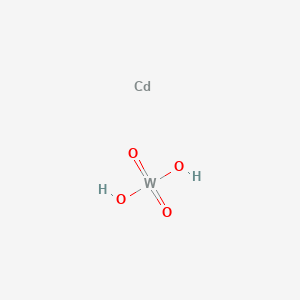
![Tert-butyl 3-[(6-aminopyrazin-2-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B12507792.png)
![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 3-fluoro-4-methylbenzoate](/img/structure/B12507798.png)
![N-(2-chloropyridin-3-yl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12507802.png)
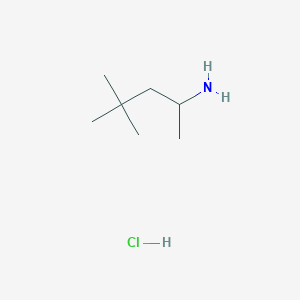
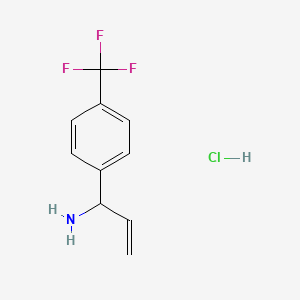

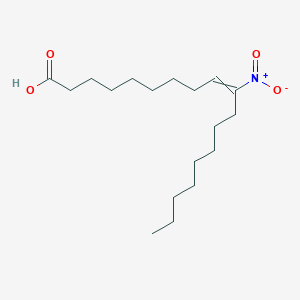
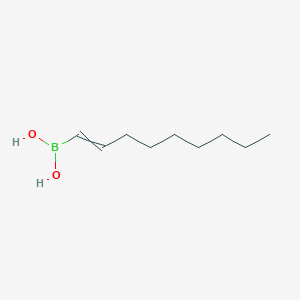
![5-[2-(Diphenylmethyl)pyrrolidine-1-carbonyl]pyrrolidin-3-ol](/img/structure/B12507862.png)
![1,2-Dimethoxy-4-prop-2-enylbenzene;3,7-dimethylocta-2,6-dienal;3,7-dimethylocta-1,6-diene;3,7-dimethylocta-2,6-dien-1-ol;1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12507870.png)
